1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine, also known as DFP-10825, is a small molecule that has gained interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and Janus kinase 2 (JAK2), which are both important targets in cancer and inflammatory diseases.
Biochemical and Physiological Effects:
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines in immune cells. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine in lab experiments is its specificity for CDKs and JAK2, which makes it a useful tool for studying the role of these enzymes in cancer and inflammatory diseases. However, one limitation is that 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine may not be effective against all types of cancer or inflammatory diseases, and further research is needed to determine its efficacy in different contexts.
Orientations Futures
There are several potential future directions for research on 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine. For example, it could be studied in combination with other anticancer or anti-inflammatory drugs to determine if it enhances their efficacy. It could also be studied in animal models of different types of cancer and inflammatory diseases to determine its efficacy in vivo. Additionally, further research is needed to determine the safety and toxicity of 1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine in humans, as well as its potential for clinical development.
Méthodes De Synthèse
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be synthesized using a multi-step process that involves the reaction of 2,2-difluoroethylamine with piperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with 4-amino-1H-pyrazole-3,5-dicarbonitrile. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has been studied for its potential therapeutic applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N4O/c12-9(13)7-17-6-8(14)10(15-17)11(18)16-4-2-1-3-5-16/h6,9H,1-5,7,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALICIYWCGWSZJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C=C2N)CC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.